molecular formula C13H7N5O6 B11671862 4-(1H-benzotriazol-1-yl)-3,5-dinitrobenzoic acid

4-(1H-benzotriazol-1-yl)-3,5-dinitrobenzoic acid

Cat. No.: B11671862
M. Wt: 329.22 g/mol
InChI Key: DBNZJNNMRBIANQ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring attached to a benzoic acid moiety, which is further substituted with nitro groups at the 3 and 5 positions. The compound’s molecular formula is C13H8N4O6, and it has a molecular weight of 316.22 g/mol .

Preparation Methods

The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-(1H-1,2,3-benzotriazol-1-yl)benzoic acid, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The benzotriazole ring can also form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of 4-(1H-1,2,3-benzotriazol-1-yl)-3,5-dinitrobenzoic acid lies in its specific substitution pattern and the presence of both benzotriazole and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H7N5O6

Molecular Weight

329.22 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C13H7N5O6/c19-13(20)7-5-10(17(21)22)12(11(6-7)18(23)24)16-9-4-2-1-3-8(9)14-15-16/h1-6H,(H,19,20)

InChI Key

DBNZJNNMRBIANQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=C(C=C(C=C3[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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